molecular formula C19H24ClN3O3S2 B6553878 3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide CAS No. 1040677-21-1

3-{[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl}-N-(2-methylpropyl)thiophene-2-carboxamide

Cat. No.: B6553878
CAS No.: 1040677-21-1
M. Wt: 442.0 g/mol
InChI Key: QAMKOPSLEHLSIQ-UHFFFAOYSA-N
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Description

This compound is a derivative of piperazine, a class of organic compounds that contain a core piperazine functional group . Piperazine derivatives have been found to exhibit a wide range of biological and pharmaceutical activities . In particular, this compound seems to be related to a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives that were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .


Synthesis Analysis

The synthesis of piperazine derivatives often involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The ring formation reaction between (S,S)-N,N’-bisnosyl diamine 1 and diphenylvinylsulfonium triflate 2 in the presence of DBU leads to protected piperazines 3 in 81–91% yields . Deprotection of piperazines 3 with PhSH followed by selective intramolecular cyclization reaction gave piperazinopyrrolidinones 4 .


Molecular Structure Analysis

The International Chemical Identifier (InChI) for this compound is InChI=1S/C19H22ClN5O/c20-16-5-3-6-17 (15-16)23-13-11-22 (12-14-23)8-4-10-25-19 (26)24-9-2-1-7-18 (24)21-25/h1-3,5-7,9,15H,4,8,10-14H2 . This indicates that the compound has a molecular formula of C19H22ClN5O .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the cyclization of 1,2-diamine derivatives with sulfonium salts, and the deprotection of piperazines with PhSH followed by selective intramolecular cyclization reaction .

Properties

IUPAC Name

3-[4-(4-chlorophenyl)piperazin-1-yl]sulfonyl-N-(2-methylpropyl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24ClN3O3S2/c1-14(2)13-21-19(24)18-17(7-12-27-18)28(25,26)23-10-8-22(9-11-23)16-5-3-15(20)4-6-16/h3-7,12,14H,8-11,13H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMKOPSLEHLSIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=C(C=CS1)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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